molecular formula C14H17F3N2O B5571279 N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea

N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B5571279
M. Wt: 286.29 g/mol
InChI Key: GKOUEWHYLFOVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve CFTR dysfunction.

Scientific Research Applications

Alkylation and Cell Cycle Arrest

Research has shown that certain urea derivatives, such as cyclohexylphenyl-chloroethyl urea, can induce cell cycle arrest in cancer cells. This mechanism involves the alkylation of prohibitin on an aspartyl residue, leading to G1/S and G2/M cell cycle blocks. Such findings suggest potential applications in anticancer drug development (Bouchon et al., 2007).

Environmental Impact and Analysis

Urea derivatives have also been studied for their environmental presence and impact. For instance, triclocarban, a urea-based antimicrobial, has been detected in aquatic environments, raising concerns about its effects on ecosystems. Analytical methods, such as liquid chromatography electrospray ionization mass spectrometry, have been developed to measure concentrations of such compounds in water, highlighting the need for monitoring and potentially regulating these substances (Halden & Paull, 2004).

Agricultural Applications

In agriculture, urea derivatives are investigated for their herbicidal properties and selectivity towards certain crops. For example, N-cyclopropyl-N'-(2-fluorophenyl) urea has been disclosed as a selective herbicide for grain sorghum, demonstrating the potential to enhance crop protection strategies while minimizing harm to the target plant species (Gardner et al., 1985).

Chemical Synthesis and Catalysis

Urea compounds play a significant role in synthetic chemistry as well. They are used as catalysts in various reactions, such as the asymmetric Morita-Baylis-Hillman reaction, illustrating their versatility in facilitating chemical transformations with high selectivity and efficiency (Berkessel et al., 2006).

properties

IUPAC Name

1-cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUEWHYLFOVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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